Synthetic Yield: Monosulfonic vs. Disulfonic Acid
Under standardized sulfonation conditions (Method B: reflux in 1,2-dichloroethane for four hours), 2,5-dimethylfuran yields approximately 80% of the monosulfonic acid (2,5-dimethylfuran-3-sulfonic acid) and 10% of the disulfonic acid (2,5-dimethylfuran-3,4-disulfonic acid), both isolated as barium salts [1]. This 8:1 selectivity ratio demonstrates the preferential formation of the 3-sulfonic acid regioisomer over the disulfonated product under optimized thermal conditions. In contrast, under the milder Method A conditions, the monosulfonic acid yield was reported as 62%, indicating that thermal optimization significantly enhances both yield and selectivity toward the target compound [1].
8:1 monosulfonic:disulfonic
| Evidence Dimension | Synthetic yield and regioselectivity in sulfonation of 2,5-dimethylfuran |
|---|---|
| Target Compound Data | 80% yield (as barium salt) |
| Comparator Or Baseline | 2,5-Dimethylfuran-3,4-disulfonic acid: 10% yield (as barium salt) |
| Quantified Difference | 8-fold higher yield; selectivity ratio approximately 8:1 in favor of monosulfonic acid |
| Conditions | Method B sulfonation: reflux in 1,2-dichloroethane for 4 hours with sulfonating agent; products isolated as barium salts and separated by differential ethanol solubility |
Why This Matters
This yield differential establishes 2,5-dimethylfuran-3-sulfonic acid as the kinetically favored and synthetically accessible product, enabling cost-effective procurement for applications requiring the monosulfonic acid regioisomer.
- [1] Scully JF, Brown EV. The Sulfonation of Furan and Furan Homologs. Preparation of Furansulfonamides. Journal of the American Chemical Society. 1963. View Source
